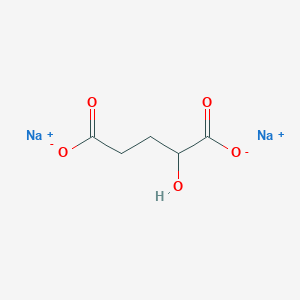![molecular formula C9H14O B025397 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) CAS No. 109583-34-8](/img/structure/B25397.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) is a bicyclic ketone that has been of interest to the scientific community due to its unique structure and potential applications. In 2.1]hept-2-yl-, (1S-exo)-(9CI), its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to its unique structure and reactivity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). However, studies have shown that this compound can have toxic effects on certain cell types at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) in lab experiments is its unique structure, which makes it a useful building block for the synthesis of other complex organic molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the complexity of its synthesis method.
Orientations Futures
There are several future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the exploration of the potential applications of this compound in the field of medicinal chemistry, where it may have therapeutic potential for certain diseases.
Conclusion:
In conclusion, Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a unique bicyclic ketone that has potential applications in various fields, including organic synthesis and medicinal chemistry. While the synthesis method of this compound is complex, it has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of bicyclo[2.2.1]hept-2-ene with oxygen in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI).
Applications De Recherche Scientifique
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of organic synthesis, where this compound has been used as a building block for the synthesis of other complex organic molecules.
Propriétés
Numéro CAS |
109583-34-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
Clé InChI |
NDZIFIKZHLSCFR-HRDYMLBCSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]2CC[C@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
SMILES canonique |
CC(=O)C1CC2CCC1C2 |
Synonymes |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




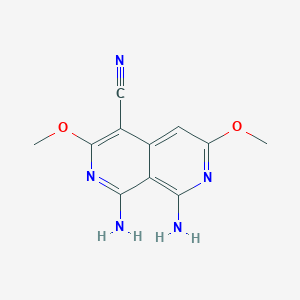



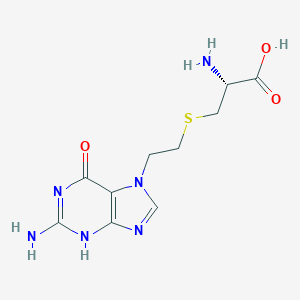


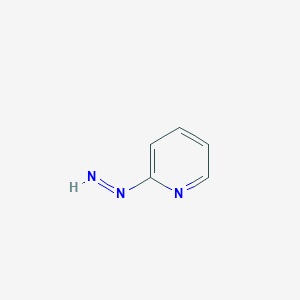
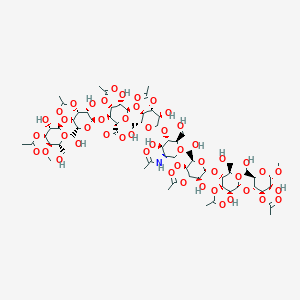

![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

